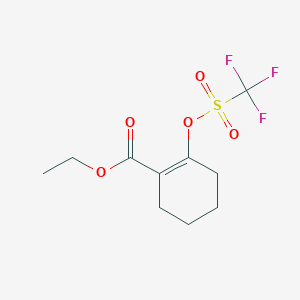

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate often involves the strategic use of sulfonyl and trifluoromethyl groups to induce desired reactivity and selectivity. For instance, Ethyl glyoxylate N-tosylhydrazone acts as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions, highlighting the synthetic versatility of sulfonyl-containing compounds (Fernández et al., 2014). Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl group showcases as a new protecting and activating group for amine synthesis, indicating the role of sulfonyl groups in facilitating complex organic transformations (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl sulfonyl moiety, such as this compound, is crucial for their chemical behavior. The trifluoromethyl group imparts unique electronic effects due to its electronegativity, affecting the compound's reactivity and stability. The sulfonyl group, on the other hand, is a versatile functional group that influences the molecular geometry and electronic distribution, enhancing the compound's reactivity towards nucleophilic substitutions and other reactions.

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. Compounds with trifluoromethyl sulfonyl groups are known for participating in 1,3-dipolar cycloaddition reactions, offering a pathway to trifluoromethylated syn-3-amino alcohols with high regio- and stereo-selectivity, showcasing the compound's utility in synthesizing complex organic molecules (Tsuge et al., 1995).

Scientific Research Applications

Arylation and Cycloaddition Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is involved in arylation and cycloaddition reactions. For example, Arylation of ethyl 4-oxocyclohex-2-enecarboxylate derivatives by aryl-lead triacetates demonstrates regiospecific arylation at C-1, which is a crucial step in the synthesis of certain organic compounds (Ackland & Pinhey, 1987). Similarly, 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide result in the formation of ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and related compounds (Markitanov et al., 2018).

Radical-Mediated Carbonylation

This chemical is also used in radical-mediated carbonylation of alkanes, where it serves as a reagent. This reaction leads to the formation of ethynyl ketones, a valuable class of compounds in organic synthesis (Uenoyama et al., 2006).

Sulfone Synthesis

It plays a role in the synthesis of functionalized sulfones through base-catalyzed conjugate addition reactions. This process offers a direct and efficient way to access γ-keto- and γ-hydroxy sulfones (Fernández et al., 2014).

Fluorinated Compound Synthesis

The synthesis of fluorinated cyclic compounds like vinylogous acid and amide ester derivatives utilizes this compound. These fluorinated derivatives are important as building blocks in various chemical syntheses (Okoro et al., 2006).

Catalysis and Polymerization

In catalysis and polymerization, this chemical is used as a sulfonate initiator for the ring-opening polymerization of 2-oxazolines, influencing the initiation and propagation reactivity of the polymerization process (Glassner et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in research suggests it may interact with other substances in a variety of ways.

Safety and Hazards

This compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIUHGUFSGOXDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327873 |

Source

|

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122135-83-5 |

Source

|

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122135-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)